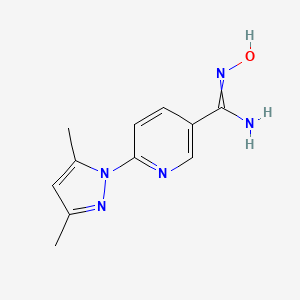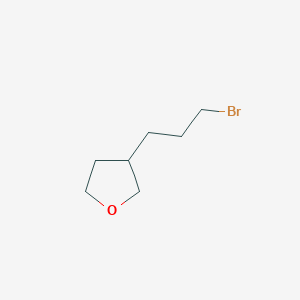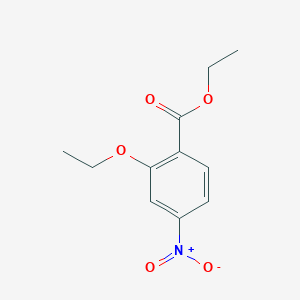![molecular formula C10H14N2O2S B1375026 ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate CAS No. 1250410-35-5](/img/structure/B1375026.png)
ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
Overview
Description
Ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C10H14N2O2S/c1-3-14-10(13)9-11-7-4-5-12(2)6-8(7)15-9/h3-6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Antimicrobial Agents
The thiophene derivatives, including compounds similar to ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate, have shown promising results as antimicrobial agents . They have been tested against various bacterial species and have shown activity comparable to standard drugs like ampicillin and gentamicin. The alteration of substituents on the thiophene ring significantly affects their biological activity, suggesting that this compound could be tailored for specific antimicrobial applications.
Enaminone Precursors
Enaminones are extremely stable and versatile precursors for the synthesis of various organic compounds. The compound can serve as a precursor for synthesizing new heterocyclic compounds with potential pharmacological applications . Its reactivity allows for the creation of diverse molecules through reactions with different nucleophiles and electrophiles.
Pharmacological Research
Thiophene derivatives are known for their extensive range of therapeutic applications. They have been studied for their potential as diabetes mellitus treatments, antihypertensive agents, analgesic and anti-inflammatory medications, cholesterol inhibitors, antiviral, and antitumor agents . Ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate could be a key compound in developing new drugs within these categories.
Organic Synthesis
This compound can be used in organic synthesis to create complex molecules due to its stability and reactivity. It can act as an intermediate in the synthesis of larger, more complex structures, which can have various applications in materials science and chemical engineering .
Chemical Analysis and Testing
In chemical research, this compound can be used as a standard or reference material for chromatography, mass spectrometry, and other analytical methods. It can help in the identification and quantification of similar compounds in complex mixtures .
Material Science
The unique properties of thiophene derivatives make them suitable for use in material science, particularly in the development of organic semiconductors and conductive polymers. These materials have applications in electronics, photovoltaics, and as sensors .
Agricultural Chemistry
Compounds with thiophene structures have been explored for their use in agricultural chemistry, particularly as fungicides and pesticides. Their antimicrobial properties could be harnessed to protect crops from various diseases and pests .
Biochemical Research
In biochemical research, this compound can be used to study enzyme reactions and biological pathways. It could serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action for various enzymes .
properties
IUPAC Name |
ethyl 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-3-14-10(13)9-11-7-4-5-12(2)6-8(7)15-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNZLFYVIHQRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)




![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)
![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)
![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)

